1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound It is composed of multiple fused rings, including benzoxazole, pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step reactions. One common approach is to start with the synthesis of the benzoxazole core, which can be achieved by the condensation of 2-aminophenol with aldehydes under acidic conditions . The pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles . The final step involves the coupling of the benzoxazole and pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine units with the furan moiety using a sulfide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazol-2-YL derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds have similar structural features and are explored for their therapeutic potential.
Uniqueness
1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N6O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[10-(furan-2-ylmethyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H18N6O2S/c1-13-14(2)27(10-15-6-5-9-29-15)20-19(13)21-25-18(26-28(21)12-23-20)11-31-22-24-16-7-3-4-8-17(16)30-22/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
YGCFDTYCTCAPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC6=CC=CO6)C |
Origin of Product |
United States |
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